molecular formula C6H11BrN2O2 B1667876 Bromisoval CAS No. 496-67-3

Bromisoval

Cat. No. B1667876
CAS RN: 496-67-3
M. Wt: 223.07 g/mol
InChI Key: CMCCHHWTTBEZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative of the bromoureide group . It was discovered by Knoll in 1907 and patented in 1909 . It is marketed over the counter in Asia under various trade names (such as Brovarin), usually in combination with nonsteroidal anti-inflammatory drugs .


Synthesis Analysis

Bromisoval can be prepared by bromination of isovaleric acid by the Hell-Volhard-Zelinsky reaction followed by reaction with urea . A new colorimetric procedure for the determination of bromisoval is based on the hydroxamation reaction and color developing after the addition of Fe(ClO4)3 .


Molecular Structure Analysis

The molecular formula of Bromisoval is C6H11BrN2O2 . The average mass is 223.068 Da and the monoisotopic mass is 222.000381 Da .


Chemical Reactions Analysis

Chronic use of bromisoval has been associated with bromine poisoning . A case of chronic bromide intoxication presenting as status epilepticus during long-term treatment with OTC analgesics containing bromisoval has been reported .


Physical And Chemical Properties Analysis

The molecular formula is C6H11BrN2O2 and the molecular weight is 223.07 .

Safety And Hazards

Bromisoval is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Chronic use of bromisoval has been associated with bromine poisoning .

properties

IUPAC Name

2-bromo-N-carbamoyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCCHHWTTBEZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040656
Record name Bromisovalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromisoval

CAS RN

496-67-3
Record name Bromovalerylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromisoval [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromisoval
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromisovalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromisoval
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMISOVAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromisoval
Reactant of Route 2
Reactant of Route 2
Bromisoval
Reactant of Route 3
Reactant of Route 3
Bromisoval
Reactant of Route 4
Reactant of Route 4
Bromisoval
Reactant of Route 5
Reactant of Route 5
Bromisoval
Reactant of Route 6
Reactant of Route 6
Bromisoval

Citations

For This Compound
575
Citations
A Niederwieser, B Steinmann… - Journal of Chromatography …, 1978 - Elsevier
… We detected the urinary Bromisoval metabolites by chance in a woman who claimed not to … administration of Bromisoval. Hence, this acid is not a metabolite of Bromisoval under the …
Number of citations: 21 www.sciencedirect.com
M Biyajima, S Satoh, T Morikawa… - BMC …, 2022 - bmcneurol.biomedcentral.com
… We report two cases of bromisoval-induced bromism with status epilepticus. Presence of pseudohyperchloremia and history of over-the-counter medication use guided the diagnosis. In …
Number of citations: 3 bmcneurol.biomedcentral.com
AG Rauws - Journal of Pharmacy and Pharmacology, 1969 - academic.oup.com
… The half-life of bromisoval in the rat is approximately 2·5 h, that of carbromal is longer and … bromisoval toxicity is not. The results show that carbromal is more toxic than bromisoval for …
Number of citations: 9 academic.oup.com
Y Kurokawa, R Fukatsu, Y Takasaka… - Psychiatry and …, 1987 - Wiley Online Library
Bromisoval has been used as a hypnotic forthe past several decades, and its abuse was known to cause various neurological as well as psychiatric symptoms. Three patients showed a …
Number of citations: 1 onlinelibrary.wiley.com
J Zhu, L Zhang, K Li - Int. J. Electrochem. Sci, 2022 - electrochemsci.org
In this work, NiO/NiFe2O4@ Zn0. 76Co0. 24S nanocages (NCs) with core-shell type double heterostructures were synthesized using a core-shell design scheme. Among them, NiO/…
Number of citations: 1 www.electrochemsci.org
AG Rauws - Journal of Pharmacy and Pharmacology, 1969 - Wiley Online Library
The bromine determination (van der Meulen) has been adapted to the assay of bromisoval and carbromal in biological material. Interfering bromide is eliminated by pretreatment with …
Number of citations: 7 onlinelibrary.wiley.com
RI Mrongovius, GA Gaff, MJ Rand - Clinical and Experimental …, 1976 - europepmc.org
1. The central depressant effects of bromvaletone, carbromal and six non-bromo analogues were compared in mice. 2. The chloro analogues of bromvaletone and carbromal were …
Number of citations: 6 europepmc.org
L JIANG, K DUO, Z BAI, Q ZHANG… - Chinese Journal of …, 2009 - ingentaconnect.com
Objective: To develop a method for the determination of related substances in Bromisoval and Procaine injection.Method:LC/UV and LC/MS/MS were carried out for qualitative and …
Number of citations: 0 www.ingentaconnect.com
T Nishikawa, Y Kamijo, R Kondo… - Journal of analytical …, 2000 - academic.oup.com
Bromoisovalerylurea (bromisovalum) is a sedative-hypnotic given orally as a racemic mixture of optical isomers (ie, (+)- and (−)-enantiomer) and frequently taken in overdose in order to …
Number of citations: 2 academic.oup.com
L Przyborowski, A Smajkiewicz - Polish Journal of Pharmacology …, 1975 - europepmc.org
… New colorimetric procedure for determination of bromisoval and carbromal is based on the hydroxamation reaction and colour developing after addition of Fe(ClO4)3. The method …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.